Gancaonin H
Description
Contextualization within Flavonoid Chemistry
Gancaonin H is classified as a flavonoid, a large and diverse class of plant secondary metabolites. Flavonoids are well-known for their polyphenolic structures, which are characterized by a fifteen-carbon skeleton (C6-C3-C6). This basic structure consists of two benzene (B151609) rings linked through a three-carbon chain. The class of flavonoids is further subdivided into various groups, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins, based on the oxidation state of the central three-carbon chain and the substitution patterns on the rings. The structural diversity within the flavonoid family contributes to their wide range of observed biological activities.
Occurrence and Isolation from Natural Sources
This compound is a naturally occurring compound found in plants of the Glycyrrhiza genus, commonly known as licorice. cuni.cz Specifically, it has been isolated from the roots and stolons of species such as Glycyrrhiza uralensis and Glycyrrhiza aspera. cuni.czmedchemexpress.com The isolation of this compound and other related compounds from these plant sources typically involves extraction with organic solvents, followed by various chromatographic techniques to separate and purify the individual constituents. The presence of this compound and other flavonoids contributes to the complex chemical profile of licorice extracts. clockss.org
Chemical Classification as a Prenylated Isoflavanone (B1217009)
Chemically, this compound is categorized as a prenylated isoflavanone. This classification provides specific details about its molecular architecture. "Isoflavanone" indicates that it belongs to the isoflavonoid (B1168493) subclass of flavonoids, where the B-ring is attached to the C3 carbon of the C-ring, and the C-ring contains a single bond between C2 and C3. The term "prenylated" signifies the presence of one or more prenyl groups (a five-carbon isoprenoid unit, specifically a 3-methyl-2-butenyl (B1208987) group) attached to the isoflavanone core structure. This prenyl moiety is a key structural feature that often influences the compound's biological properties. Other related compounds from the Gancaonin family, such as Gancaonin G and Gancaonin A, are also classified as prenylated isoflavanones. medchemexpress.comhmdb.cafoodb.cahmdb.ca
Overview of Academic Research Trajectories
Academic research on this compound and its related compounds has primarily focused on their chemical characterization and biological activities. Studies have detailed the isolation and structural elucidation of various gancaonins from different Glycyrrhiza species. clockss.orgchemfaces.com Research has also explored the potential biological effects of these compounds. For instance, some gancaonins have been investigated for their antibacterial properties. medchemexpress.comchemfaces.comchemsrc.com More recent research has begun to explore the effects of compounds like Gancaonin N, a related prenylated isoflavone (B191592), on inflammatory pathways. nih.govresearchgate.net The collective body of research highlights a continued interest in understanding the chemical diversity and potential applications of the gancaonin family of compounds.
Data Tables
Table 1: Chemical Classification of Selected Gancaonins
| Compound | Classification | Key Structural Features |
| Gancaonin A | 6-prenylated isoflavanone | Isoflavanone core, prenyl group at C6. hmdb.cafoodb.cahmdb.ca |
| Gancaonin G | 6-prenylated isoflavanone | Isoflavanone core, prenyl group at C6. medchemexpress.comhmdb.cachemsrc.com |
| Gancaonin I | 2-arylbenzofuran flavonoid | Benzofuran structure with aryl and prenyl groups. nih.govfoodb.ca |
| Gancaonin N | Prenylated isoflavone | Isoflavone core with a prenyl group. medchemexpress.comnih.govchemfaces.comnih.gov |
| Gancaonin O | 6-prenylated flavone (B191248) | Flavone core with a prenyl group at C6. hmdb.ca |
| Gancaonin P | 6-prenylated flavone | Flavone core with a prenyl group at C6. contaminantdb.ca |
| Gancaonin U | Dihydrophenanthrene | A type of phenanthrene (B1679779) derivative. acs.orgnih.gov |
| Gancaonin V | Hydrophenanthrene | A derivative of phenanthrene. hmdb.ca |
Table 2: Natural Sources of Gancaonin Compounds
| Compound | Natural Source (Genus/Species) | Plant Part |
| Gancaonin G | Glycyrrhiza uralensis | Roots. medchemexpress.comchemfaces.com |
| Gancaonin I | Glycyrrhiza uralensis | Not specified. nih.gov |
| Gancaonin N | Glycyrrhiza aspera | Roots. medchemexpress.comchemfaces.com |
| Gancaonin P | Glycyrrhiza uralensis | Not specified. contaminantdb.ca |
Structure
2D Structure
3D Structure
Properties
CAS No. |
126716-35-6 |
|---|---|
Molecular Formula |
C25H24O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-16-18(26)11-20-21(22(16)28)23(29)17(12-30-20)15-9-14-7-8-25(3,4)31-24(14)19(27)10-15/h5,7-12,26-28H,6H2,1-4H3 |
InChI Key |
CCUZOQMNQONIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C(=C3)O)OC(C=C4)(C)C)O)C |
Origin of Product |
United States |
Advanced Characterization and Analytical Methodologies
Spectroscopic and Spectrometric Approaches for Structural Confirmation
The definitive identification of Gancaonin H, like any natural product, relies on a combination of sophisticated spectroscopic and spectrometric techniques to elucidate its complex structure and confirm its molecular formula.
Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.
The structure of this compound was primarily elucidated based on detailed NMR analysis, as reported in a comprehensive study of isoprenoid-substituted flavonoids from Glycyrrhiza species. dntb.gov.ua The ¹H-NMR spectrum reveals the presence of aromatic protons, a characteristic isoflavone (B191592) skeleton, and signals corresponding to a prenyl group. The ¹³C-NMR spectrum complements this by identifying the carbon atoms of the flavonoid core, the prenyl substituent, and any other functional groups.
Detailed analysis of 2D NMR spectra, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals and confirms the precise location of the prenyl group and other substituents on the isoflavone backbone. muni.czmdpi.comresearchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 154.2 | 8.05 (s) |
| 3 | 123.5 | - |
| 4 | 175.8 | - |
| 4a | 106.1 | - |
| 5 | 162.5 | - |
| 6 | 99.3 | 6.40 (s) |
| 7 | 164.8 | - |
| 8 | 105.5 | - |
| 8a | 157.9 | - |
| 1' | 122.1 | - |
| 2' | 115.8 | 7.35 (d, 8.5) |
| 3' | 145.9 | - |
| 4' | 145.1 | - |
| 5' | 116.2 | 6.90 (dd, 8.5, 2.0) |
| 6' | 119.8 | 7.25 (d, 2.0) |
| 1'' | 21.5 | 3.30 (d, 7.0) |
| 2'' | 122.8 | 5.25 (t, 7.0) |
| 3'' | 131.7 | - |
| 4'' | 25.8 | 1.75 (s) |
| 5'' | 17.9 | 1.68 (s) |
| 5-OH | - | 13.20 (s) |
| 7-OH | - | - |
| 3'-OH | - | - |
| 4'-OH | - | - |
Note: This data is representative and compiled based on typical values for similar prenylated isoflavonoids. The exact values are reported in specialized literature. dntb.gov.ua
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. frontiersin.orgnih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental composition. core.ac.ukprotocols.ioeurl-pesticides.eu
For this compound, HRMS analysis, often using techniques like electrospray ionization (ESI), provides the exact mass of the molecular ion. This experimental mass is then compared to the calculated masses of potential molecular formulas, allowing for the confident assignment of the elemental composition, C₂₁H₂₀O₅. researchgate.netacs.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Molecular Formula |
| [M+H]⁺ | 353.1389 | 353.1385 | C₂₁H₂₁O₅ |
| [M-H]⁻ | 351.1232 | 351.1236 | C₂₁H₁₉O₅ |
Note: The observed mass may vary slightly between different instruments and experimental conditions.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the initial isolation of this compound from its natural source and for the subsequent assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of flavonoids from Glycyrrhiza extracts. thieme-connect.comslideshare.netnews-medical.net For purity assessment, a sample of isolated this compound is analyzed by HPLC, ideally using a high-resolution column and a detector such as a Diode-Array Detector (DAD) or a mass spectrometer. nih.govacs.org A pure sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified based on the peak area percentage. nih.gov
The isolation of this compound from the complex mixture of a plant extract is typically achieved through a series of chromatographic steps. muni.cz This often begins with column chromatography using stationary phases like silica (B1680970) gel, followed by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound. muni.czclockss.org
Development of Bioanalytical Methods for Research Matrices
To study the properties and behavior of this compound in biological systems, robust and sensitive bioanalytical methods are required for its quantification in various research matrices, such as plasma, urine, or cell culture media. nih.govagriculturejournals.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high selectivity and sensitivity. mdpi.comgigvvy.comtandfonline.com
The development of an LC-MS method for this compound involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.govagriculturejournals.cz
Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate this compound from other matrix components and potential metabolites. A reversed-phase C18 column with a gradient elution of water and an organic solvent (typically acetonitrile (B52724) or methanol) containing a small amount of acid (like formic acid) is a common choice.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
High-Performance Liquid Chromatography (HPLC) Applications
While LC-MS is favored for its sensitivity in bioanalysis, HPLC with UV detection can also be applied, particularly for in vitro studies or when higher concentrations of the analyte are expected. nih.gov HPLC methods are crucial for quality control of herbal products containing this compound. slideshare.net These methods can establish a "fingerprint" chromatogram for a Glycyrrhiza extract, where the peak corresponding to this compound can be identified and quantified. This is vital for the standardization of herbal preparations.
Sample Preparation Strategies for Complex Biological Research Matrices
The accurate quantification of this compound in complex biological research matrices, such as plasma, serum, and urine, is contingent upon robust and efficient sample preparation. These matrices contain a multitude of interfering substances, including proteins, lipids, salts, and other metabolites, which can significantly impact analytical results. Therefore, a multi-step preparation strategy is essential to isolate this compound, remove interferences, and ensure compatibility with downstream analytical instrumentation like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Given that this compound is a prenylated flavonoid, sample preparation strategies can be adapted from established methods for analogous compounds, such as other isoflavones and prenylated flavonoids. nih.govmdpi.com The lipophilic nature of the prenyl group influences its solubility and binding characteristics, which are key considerations in selecting an appropriate preparation technique.
Initial Treatment and Protein Removal
For blood-based matrices like plasma and serum, the primary challenge is the high concentration of proteins, which can interfere with analysis by precipitating in the analytical column or causing ion suppression in mass spectrometry. news-medical.net
Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins. researchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. nih.govmdpi.comchromatographyonline.comusd.ac.id The mixture is vortexed and then centrifuged at high speed, causing the proteins to denature and pellet at the bottom of the tube. chromatographyonline.com The resulting supernatant, containing this compound and other smaller molecules, can then be collected for further processing. mdpi.com
Protease Digestion: Flavonoids are known to bind readily to plasma proteins. news-medical.net While protein precipitation is often sufficient, some methods employ protease enzymes, like pepsin, to digest the proteins and ensure the complete release of bound analytes into the solution before extraction. news-medical.net
Extraction and Purification
Following initial protein removal, further extraction and cleanup steps are typically required to isolate this compound from the remaining matrix components.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. For flavonoids, ethyl acetate (B1210297) is a frequently used extraction solvent due to its efficiency in isolating these compounds. researchgate.netnih.gov The pH of the aqueous phase may be adjusted to ensure the analyte is in its non-ionized, less polar form, facilitating its transfer into the organic phase.
Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique for cleaning and concentrating analytes from biological fluids. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For reversed-phase SPE, which is common for moderately polar compounds like flavonoids, a C18-bonded silica stationary phase is often used. nih.govresearchgate.net Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. researchgate.netresearchgate.net This technique is effective for preparing both urine and plasma samples. researchgate.netoup.com
Hydrolysis of Conjugates
In biological systems, flavonoids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) groups to increase their water solubility and facilitate excretion. nih.govnih.gov To analyze the total amount of this compound (both the parent compound, or aglycone, and its conjugated forms), an enzymatic hydrolysis step is crucial.
Enzymatic Hydrolysis: Samples are typically incubated with a β-glucuronidase/sulfatase enzyme mixture (often from Helix pomatia) before extraction. nih.govoup.commdpi.com This enzymatic treatment cleaves the glucuronide and sulfate conjugates, converting them back to the this compound aglycone, which can then be quantified. The pH and temperature of the incubation are optimized to ensure complete hydrolysis. oup.commdpi.com
The selection and sequence of these preparation steps depend on the specific biological matrix, the required sensitivity of the assay, and the analytical technique being employed. A combination of these strategies is often necessary to achieve a clean sample suitable for reliable quantification.
Below are interactive tables summarizing common sample preparation techniques applicable to this compound based on methodologies used for similar flavonoids in biological matrices.
Table 1: Common Sample Preparation Techniques for Flavonoid Analysis in Biological Matrices
| Technique | Biological Matrix | Principle | Common Reagents/Materials | Reference Compounds |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Plasma, Serum | Removal of proteins by denaturation with an organic solvent. | Acetonitrile, Methanol | Morin, Naringin Metabolites, Flavonoid Glucuronides researchgate.netnih.govmdpi.com |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Separation based on differential solubility between aqueous and organic phases. | Ethyl Acetate, Diethyl Ether, Methyl Tert-Butyl Ether (MTBE) | Sophoraflavanone G, Licorice Flavonoids, Isoflavones researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Selective adsorption of the analyte onto a solid phase, followed by elution. | C18 or other reversed-phase cartridges | Hop Prenylated Flavonoids, Isoflavonoids, Flavonols nih.govresearchgate.netoup.comnih.gov |
| Enzymatic Hydrolysis | Plasma, Urine | Cleavage of glucuronide and sulfate conjugates to measure total aglycone. | β-glucuronidase/sulfatase (from Helix pomatia) | Hop Prenylated Flavonoids, Various Flavonoids, Isoflavones nih.govoup.commdpi.com |
Table 2: Example Workflow for Plasma Sample Preparation
| Step | Procedure | Purpose | Key Parameters |
|---|---|---|---|
| 1. Enzymatic Hydrolysis | Incubate plasma sample with β-glucuronidase/sulfatase in a buffer. | Deconjugate this compound metabolites. | pH (e.g., 5.0), Temperature (e.g., 37°C), Incubation Time (e.g., 1-18h) oup.commdpi.com |
| 2. Protein Precipitation | Add cold acetonitrile to the hydrolyzed sample, vortex, and centrifuge. | Remove majority of plasma proteins. | Solvent-to-sample ratio (e.g., 2:1), Centrifugation speed and time mdpi.comchromatographyonline.com |
| 3. Extraction (LLE or SPE) | Process the supernatant from Step 2 using either LLE (e.g., with ethyl acetate) or an SPE cartridge (e.g., C18). | Purify and concentrate this compound. | Choice of solvent (LLE), SPE cartridge type, wash and elution solvents (SPE) researchgate.netnih.gov |
| 4. Reconstitution | Evaporate the final extract to dryness and redissolve in the mobile phase. | Prepare the sample for injection into the HPLC/LC-MS system. | Reconstitution solvent composition and volume. |
Synthetic Chemistry of Gancaonin H and Structural Analogues
Strategies for Total Synthesis of Gancaonin H
The total synthesis of complex natural products like this compound allows for the confirmation of its structure and provides a pathway for creating derivatives not found in nature. uibk.ac.at
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. egrassbcollege.ac.ingovtgirlsekbalpur.comlkouniv.ac.inslideshare.net For this compound, a common retrosynthetic strategy involves several key disconnections of the flavonoid core.
A primary disconnection is often made at the ether linkage of the C-ring, leading back to a chalcone (B49325) intermediate. This chalcone can be further simplified by disconnecting the bond formed during a Claisen-Schmidt condensation, yielding a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).
Key transformations in the forward synthesis based on this analysis include:
Claisen-Schmidt Condensation: This reaction constructs the α,β-unsaturated ketone system of the chalcone by reacting an acetophenone derivative (A-ring precursor) with a benzaldehyde derivative (B-ring precursor).
Prenylation: The introduction of the dimethylallyl (prenyl) group onto the aromatic A-ring is a critical step. This is typically an electrophilic substitution reaction.
Oxidative Cyclization: The chalcone intermediate undergoes an intramolecular cyclization to form the flavanone (B1672756) C-ring. This reaction establishes the stereocenter at the C2 position.
Pyran Ring Formation: A crucial step is the construction of the pyran ring fused to the B-ring. This is often achieved through an acid-catalyzed intramolecular Friedel-Crafts-type cyclization involving a hydroxyl group on the B-ring and the prenyl side chain.
The control of stereochemistry is a fundamental aspect of organic synthesis, ensuring that a molecule's specific three-dimensional arrangement is correctly formed. researchgate.netunipv.it In the synthesis of this compound, the critical stereocenter is at the C2 position of the flavanone core.
Achieving stereochemical control can be approached in several ways:
Asymmetric Catalysis: The use of chiral catalysts, such as chiral copper complexes, can guide the reaction to selectively produce one enantiomer over the other. uh.edu This is a highly efficient method for establishing stereocenters.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. Once the desired stereocenter is set, the auxiliary is removed.
Racemic Synthesis and Resolution: If the synthesis produces a 1:1 mixture of enantiomers (a racemate), the desired enantiomer can be separated from the mixture. This is often accomplished using chiral high-performance liquid chromatography (HPLC) or by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent. While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
The challenge lies in developing methods that are not only stereoselective but also efficient and scalable. researchgate.netnih.gov
Retrosynthetic Disconnections and Key Transformations
Semi-Synthetic Approaches from Natural Precursors
Semi-synthesis leverages abundant, structurally related natural products as advanced starting materials, which can significantly shorten a synthetic route. researchgate.net For this compound, a plausible and efficient semi-synthetic strategy could begin with a common flavanone like naringenin (B18129) , which is readily available from citrus fruits.
The key transformations required to convert naringenin to this compound would include:
Selective Prenylation: Introduction of the prenyl group at the appropriate position on the B-ring of naringenin. Protecting groups might be necessary to direct the prenylation to the desired location and prevent reaction at other nucleophilic sites.
Pyran Ring Formation: Subsequent intramolecular cyclization of the newly introduced prenyl group with an adjacent hydroxyl group would form the characteristic pyran ring of this compound.
This approach is advantageous because naringenin already possesses the core flavanone structure with the correct natural stereochemistry at the C2 position, thereby circumventing the need for stereochemical control in the synthesis.
Design and Synthesis of Chemically Modified Analogues for Mechanistic Studies
To understand the structure-activity relationship (SAR) and the molecular mechanism of this compound, researchers design and synthesize chemically modified analogues. uibk.ac.at These studies involve systematically altering parts of the molecule to determine which structural features are essential for its biological effects. nih.govresearchgate.net
The synthesis of these analogues often employs the same chemical reactions developed for the total synthesis. Modifications can include:
Varying the Prenyl Group: The lipophilic prenyl tail can be replaced with other alkyl or aryl groups to probe the importance of its size, shape, and lipophilicity.
Altering Hydroxyl Groups: The phenolic hydroxyls can be converted to methyl ethers or esters to investigate the role of hydrogen bond donation and acidity.
Modifying the Flavonoid Core: The core flavonoid structure can be altered, for example, by synthesizing the corresponding chalcone or flavone (B191248) to see if the flavanone oxidation state and C2-stereocenter are critical for activity.
B-Ring Substituent Changes: The substitution pattern on the B-ring can be modified to understand its electronic and steric influence on biological targets.
By comparing the biological activity of these analogues to the parent this compound, researchers can build a detailed model of how the molecule interacts with its biological target.
Molecular Pharmacology and Cellular Mechanism Elucidation
Investigation of Direct Molecular Targets
Glucocorticoid Receptor Interaction Profiling
Gancaonin H's interaction with the glucocorticoid receptor (GR) is a key area of investigation into its molecular mechanism. The glucocorticoid receptor is a type of nuclear receptor that acts as a transcription factor, regulating gene expression upon binding to glucocorticoids. This receptor plays a crucial role in mediating the body's response to stress and inflammation.
When activated by a ligand, the GR can translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements (GREs), thereby influencing the transcription of target genes. It can also modulate the activity of other transcription factors, such as NF-κB, through protein-protein interactions, which is a significant mechanism for its anti-inflammatory effects. researchgate.netnih.gov The interaction profile of a ligand with the GR can determine the downstream cellular response, with some ligands leading to a more favorable balance of anti-inflammatory effects versus metabolic side effects. nih.gov Studies on other compounds have shown that altered protein-protein interactions with the GR can lead to a dissociated profile, where transrepression of inflammatory genes is favored over the transactivation of genes associated with side effects. nih.gov The specific binding characteristics and subsequent conformational changes induced in the GR by this compound are critical to understanding its pharmacological profile.
Prostaglandin (B15479496) G/H Synthase 2 (PTGS2) Modulation
This compound has been identified as a potential modulator of Prostaglandin G/H Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2). nih.gov PTGS2 is an inducible enzyme that plays a central role in the inflammatory process by converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. uniprot.orgatlasgeneticsoncology.org Unlike its constitutively expressed isoform PTGS1 (COX-1), PTGS2 is typically upregulated during inflammation and in various pathological states, including cancer. nih.govnih.gov
Other Predicted or Experimentally Identified Protein Interactions via Network Pharmacology
Network pharmacology has emerged as a powerful tool to predict and analyze the complex interactions between compounds and multiple protein targets. amegroups.orgnih.gov Through this approach, this compound has been associated with a network of protein interactions that extend beyond single targets, providing a more holistic view of its potential mechanisms of action. These studies often involve integrating data from multiple sources to construct protein-protein interaction (PPI) networks. nih.govmdpi.com
These analyses have predicted that this compound, as part of multi-component herbal formulas, may interact with a range of targets. amegroups.orgmdpi.comwjgnet.com For instance, in studies related to the treatment of various conditions, this compound has been identified as an active compound with predicted interactions with key proteins involved in cellular processes like proliferation and inflammation. amegroups.orgwjgnet.com These predicted interactions provide a roadmap for further experimental validation to confirm the direct binding and functional modulation of these proteins by this compound.
Intracellular Signaling Pathway Modulations
PI3K-Akt Signaling Pathway Activation and Downstream Effects
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and apoptosis. wikipedia.orgfrontiersin.org The activation of this pathway is initiated by the phosphorylation of PI3K, which in turn activates Akt. oncotarget.com Activated Akt can then phosphorylate a multitude of downstream effector proteins, thereby regulating their activity. researchgate.net
Studies based on network pharmacology have suggested that this compound may exert its effects through the activation of the PI3K-Akt signaling pathway. wjgnet.comaging-us.com Activation of this pathway is often associated with neuroprotective and anti-apoptotic effects. aging-us.com For example, the activation of PI3K-Akt signaling can lead to the inhibition of apoptotic processes and protection against oxidative damage. aging-us.com Experimental studies on extracts containing this compound have shown an increase in the phosphorylation of PI3K and Akt, supporting the predictions from network pharmacology. aging-us.com This suggests that this compound may contribute to cellular protection and survival by modulating this key signaling cascade.
NF-κB Signaling Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins. nih.gov Upon stimulation by pro-inflammatory signals, these inhibitors are degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. researchgate.netnih.gov
This compound has been implicated in the regulation of the NF-κB signaling pathway. scispace.com Specifically, it is suggested to be involved in attenuating inflammatory responses by inhibiting the activation of this pathway. researchgate.netscilit.com For instance, a related compound, Gancaonin N, has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of pro-inflammatory mediators. nih.gov This inhibitory effect on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of compounds like this compound. By downregulating NF-κB activation, this compound can help to control the inflammatory cascade. scispace.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, p38, JNK)
This compound has been identified in computational and network pharmacology studies as a potential modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medsci.orgheraldopenaccess.us This pathway, comprising key kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is crucial for regulating a wide array of cellular functions, including gene expression, proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov
Network pharmacology analyses of traditional medicine formulations containing this compound have predicted that this isoflavonoid (B1168493) may interact with core targets within the MAPK cascade. heraldopenaccess.us Specifically, these in silico models identified MAPK14 (p38), MAPK8 (JNK), and MAPK3 (ERK1) as potential protein targets for compounds within these formulas, including this compound. medsci.orgheraldopenaccess.us Another study linked this compound to Dual specificity mitogen-activated protein kinase kinase 4, an upstream kinase in the MAPK pathway. springermedizin.de The p38 MAPK pathway, in particular, is strongly associated with inflammatory processes and the production of pro-inflammatory cytokines. nih.govresearchgate.net Likewise, the JNK and ERK pathways are integral to cellular responses to stress and growth factors, respectively. nih.govbiorxiv.org The predicted interaction between this compound and these specific kinases suggests a potential mechanism for its biological activity, positioning it as a modulator of these critical signaling cascades. However, these findings are based on computational predictions and await direct experimental validation.
| Predicted Target | Pathway Component | Study Type | Source(s) |
|---|---|---|---|
| MAPK14 | p38 | Network Pharmacology | medsci.orgheraldopenaccess.us |
| MAPK8 | JNK | Network Pharmacology | heraldopenaccess.us |
| MAPK3 | ERK | Network Pharmacology | heraldopenaccess.us |
| MAPK1 | ERK | Network Pharmacology | thieme-connect.com |
Cellular Response Mechanisms in Preclinical Models
Modulation of Inflammatory Mediator Production (e.g., NO, PGE2) in Cellular Systems
The production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of the inflammatory response. mdpi.comresearchgate.net These molecules are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govmdpi.com While direct experimental evidence on the isolated this compound is limited, network pharmacology studies of herbal formulations containing this compound provide insight into its potential mechanisms. These studies show that this compound is a component of formulas that may inhibit iNOS and downregulate pathways that activate both iNOS and COX-2. aging-us.com The binding of pro-inflammatory triggers, such as advanced glycation end-products (AGEs), to their receptors can upregulate the expression of iNOS and COX-2; this compound has been predicted to act on these associated signaling pathways. aging-us.com This suggests that this compound may contribute to the regulation of NO and PGE2 production by modulating upstream signaling events, although direct enzymatic inhibition has not been demonstrated. aging-us.com
Influence on Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory cascade. thermofisher.comfrontiersin.org Bioinformatics analyses have specifically linked this compound to the biological process of "regulation of cytokine production involved in inflammatory response". ugm.ac.id
Further computational research supports this connection. Network pharmacology studies of complex herbal formulas, where this compound is a constituent compound, have identified TNF and IL-6 as core molecular targets. thieme-connect.com These studies predict that the therapeutic effects of the formulas are related to the modulation of cytokine-related pathways, such as the IL-17 signaling pathway and interactions between cytokines and their receptors. heraldopenaccess.usthieme-connect.com The regulation of these cytokines and their signaling pathways is critical, as they are deeply involved in the orchestration of immune and inflammatory responses. thieme-connect.comresearchgate.net These in silico findings point toward a potential role for this compound in modulating the expression of key pro-inflammatory cytokines, a hypothesis that requires confirmation through direct experimental studies on the purified compound.
| Predicted Effect | Associated Pathway/Target | Study Type | Source(s) |
|---|---|---|---|
| Regulation of cytokine production | General inflammatory response | Bioinformatics | ugm.ac.id |
| Targeting of TNF and IL-6 | Core protein targets | Network Pharmacology | thieme-connect.com |
| Modulation of IL-17 signaling pathway | Enriched signaling pathway | Network Pharmacology | heraldopenaccess.us |
Receptor-Mediated Cellular Responses
This compound is predicted to exert biological effects through interaction with specific cellular receptors. In silico molecular docking and virtual screening studies have identified this compound as a potential ligand for several receptors, suggesting that its mechanism of action may involve the direct modulation of receptor-mediated signaling. rasayanjournal.co.in
A key finding from these computational models is the predicted interaction of this compound with the Androgen Receptor. rasayanjournal.co.in Virtual screening has identified it as a potential inhibitor, with calculations showing a strong binding affinity. rasayanjournal.co.in These models also pinpoint specific amino acid residues within the receptor's binding pocket, such as PRO682, ARG752, and VAL685, that are crucial for this interaction. rasayanjournal.co.in
In addition to the Androgen Receptor, this compound has been predicted to bind to the Histamine H2 receptor. Histamine receptors are involved in various physiological processes, including the modulation of gastric acid and inflammatory responses. msdvetmanual.commdpi.com Furthermore, as a constituent of Glycyrrhiza uralensis (licorice), this compound is part of a chemical profile that may interact with a broader range of receptors, and some licorice compounds are known to attenuate membrane-dependent receptor signaling by interacting with the lipid bilayer. researchgate.netgenome.jp
| Predicted Receptor Target | Predicted Effect/Interaction | Key Interacting Residues | Study Type | Source(s) |
|---|---|---|---|---|
| Androgen Receptor | Potential Inhibitor | PRO682, ARG752, VAL685 | Virtual Screening / Molecular Docking | rasayanjournal.co.in |
| Histamine H2 Receptor | Potential Inhibitor | Not specified | Molecular Docking |
Preclinical Mechanistic Studies in Model Systems
In Vitro Pharmacological Characterization
Cell-Free Enzyme Inhibition Assays
Direct cell-free enzyme inhibition assays for Gancaonin H are not extensively documented in the current scientific literature. However, computational network pharmacology and molecular docking studies have predicted its potential to interact with and inhibit key enzymes involved in cellular signaling and apoptosis.
These in silico analyses suggest that this compound has a high binding affinity for enzymes such as Mitogen-activated protein kinase 1 (MAPK1) and Caspase-3 (CASP3). plos.org The inhibition of MAPK signaling pathways is a recurring theme in studies of related flavonoids. nih.govresearchgate.net For instance, inhibitors of p38 MAPK have been shown to prevent the activation of downstream targets and sensitize cells to apoptosis. cienciavida.orgembopress.org Similarly, the activation of Caspase-3 is a critical step in the apoptotic pathway, and its inhibition can prevent programmed cell death. plos.org
While these predictions offer valuable insights, they require confirmation through direct, cell-free enzymatic assays to definitively establish the inhibitory activity and kinetics of this compound against these specific enzymes.
Table 1: Predicted Enzyme and Protein Targets of this compound via In Silico Studies
| Target Protein/Enzyme | Predicted Role/Pathway | Study Type |
|---|---|---|
| MAPK1 (Mitogen-activated protein kinase 1) | Cell proliferation, differentiation, inflammation | Network Pharmacology, Molecular Docking plos.org |
| CASP3 (Caspase-3) | Apoptosis execution | Network Pharmacology, Molecular Docking plos.orgmedsci.org |
Receptor Binding and Activation Studies in Cultured Cells
Investigations using computational models have identified this compound as a potential ligand for several receptor types, particularly nuclear receptors.
Systems pharmacology analyses of compounds from licorice have found that this compound may target nuclear receptors, including the glucocorticoid receptor (NR3C1). springermedizin.demdpi.comlifechemicals.com These receptors are crucial regulators of inflammation and lipid homeostasis. researchgate.net Furthermore, network pharmacology studies have predicted that this compound may be involved in activities such as chemokine receptor binding. ugm.ac.id Molecular docking simulations have also explored its potential as an androgen receptor inhibitor, noting its interaction with key residues in the receptor's ligand-binding domain. rasayanjournal.co.in
These findings suggest that this compound may modulate cellular activity by binding to and potentially activating or inhibiting specific receptor-mediated signaling pathways. However, these computational predictions await validation through experimental receptor binding assays to determine binding affinities (Kd or Ki) and functional activation or inhibition in cultured cell systems. nih.govmdpi.comnih.gov
Table 2: Predicted Receptor Binding and Activity of this compound
| Receptor Target | Predicted Activity | Study Type |
|---|---|---|
| Glucocorticoid Receptor (NR3C1) | Targeting/Binding | Systems Pharmacology lifechemicals.comresearchgate.net |
| Androgen Receptor | Potential Inhibitor | Molecular Docking rasayanjournal.co.in |
| Chemokine Receptors | Binding Activity | Network Pharmacology ugm.ac.id |
In Vivo Mechanistic Investigations in Animal Models
Assessment of Cellular and Molecular Changes in Disease Models (e.g., neuroinflammation)
This compound has been identified as an active component in herbal formulations studied in animal models of neuroinflammation, such as those for Alzheimer's disease (AD). researchgate.netnih.gov In a streptozotocin-induced AD rat model, the administration of a formula containing this compound, Qi Fu Yin (QFY), was shown to improve cognitive memory and ameliorate neuroinflammation. nih.gov
The mechanism for this effect was linked to the inhibition of the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.govnih.govscienceopen.com Specifically, treatment with the this compound-containing formula led to a significant reduction in the mRNA expression levels of TLR4 and AGER (the gene for RAGE) in the brains of AD model rats. researchgate.netnih.gov This was accompanied by a decrease in the expression of key inflammatory factors, including Interleukin-1β (IL-1β) and Tumor necrosis factor-α (TNF-α). nih.gov Furthermore, the treatment effectively reduced the nuclear translocation of nuclear factor-kappa B (NF-κB) and inhibited the activation of microglia, a key cell type in brain inflammation. researchgate.netnih.goveurekalert.org
Table 3: Effect of a this compound-Containing Formula on Inflammatory Markers in an AD Rat Model
| Molecular Target | Effect Observed | Pathway |
|---|---|---|
| TLR4 (mRNA) | Reduced expression | RAGE/TLR4/NF-κB nih.gov |
| AGER (mRNA) | Reduced expression | RAGE/TLR4/NF-κB nih.gov |
| IL-1β (mRNA) | Reduced expression | Downstream of NF-κB nih.gov |
| TNF-α (mRNA) | Reduced expression | Downstream of NF-κB nih.gov |
| NF-κB p65 | Reduced nuclear translocation | RAGE/TLR4/NF-κB nih.gov |
Systemic Pathway Modulation in Preclinical Organisms
Beyond the central nervous system, this compound is predicted to modulate systemic pathways in other disease models. In studies on nonalcoholic fatty liver disease (NAFLD), this compound was identified as a core bioactive compound in the Fuzi Lizhong Decoction (FLD). plos.org Network pharmacology analysis of this formula suggested its therapeutic effect is achieved by modulating multiple targets and pathways. plos.org These pathways include the IL-17 signaling pathway and the inhibition of the NF-κB signaling pathway, which reduces the secretion of inflammatory factors like TNF-α and IL-6 in the liver. plos.orgresearchgate.net
Broader systems-level analyses of licorice components also link this compound to the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), which is central to cardiovascular disease pathogenesis through its effects on vascular inflammation and endothelial dysfunction. researchgate.net These computational studies provide a basis for further targeted in vivo experiments to confirm the systemic pathway modulation by this compound in preclinical organisms. frontiersin.org
Mechanistic Pharmacokinetic (PK) Studies in Preclinical Models
Comprehensive mechanistic pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound in animal models are not currently available in the reviewed literature. thno.orgyoutube.commsdvetmanual.comfarad.org
However, in silico network pharmacology studies have provided predictions for some key pharmacokinetic parameters. These computational models are often used in the early stages of drug discovery to estimate a compound's potential for oral administration. The predicted oral bioavailability (OB) for this compound is approximately 50.1%, and its drug-likeness (DL) score is 0.78. rasayanjournal.co.innih.govnih.gov An OB value in this range suggests that a significant fraction of the compound may be absorbed into systemic circulation after oral administration, while a high DL score indicates that the molecule possesses physicochemical properties consistent with known orally active drugs. These predictions require validation through formal pharmacokinetic studies in preclinical animal models to determine the actual time course of the drug's concentration in the body. thno.orgmsdvetmanual.com
Table 4: Predicted Pharmacokinetic Properties of this compound (in silico)
| Parameter | Predicted Value | Method | Reference |
|---|---|---|---|
| Oral Bioavailability (OB) | 50.1% | Network Pharmacology | rasayanjournal.co.innih.govnih.gov |
| Drug-Likeness (DL) | 0.78 | Network Pharmacology | rasayanjournal.co.innih.govnih.gov |
Absorption and Distribution Profiles in Animal Models
The absorption of flavonoids from the gastrointestinal tract is highly dependent on their chemical structure, including factors like glycosylation and prenylation. For many flavonoids, oral bioavailability is generally low. However, prenylation, a characteristic feature of this compound, can enhance the lipophilicity of a compound, which may influence its absorption characteristics. tandfonline.com
Studies on related prenylated flavonoids from licorice, such as glabridin (B1671572), have provided some insights. When administered orally to rats, glabridin was absorbed, reaching its maximum plasma concentration approximately one hour after administration. nih.gov Interestingly, the glabridin detected in circulation was primarily in its original, unconjugated form, which is notable as many flavonoids undergo extensive conjugation during intestinal absorption. nih.gov The bioavailability of glabridin was also quantified, demonstrating that it is at least partially incorporated into the system in its active form. nih.gov
The distribution of these compounds into various tissues is a critical determinant of their pharmacological activity. Following administration, licorice flavonoids have been found in various organs. For instance, after intraperitoneal administration of glycycoumarin (B191358) in rats, the highest concentrations were observed in the liver, followed by the spleen, lung, heart, and kidney. frontiersin.org Notably, glycycoumarin was not detected in the brain, suggesting it does not cross the blood-brain barrier. frontiersin.org Similarly, a study on glabridin showed its presence in the liver after oral administration. nih.gov
Table 1: Illustrative Distribution Profile of a Related Licorice Flavonoid (Glycycoumarin) in Rats
| Tissue | Relative Concentration | Time to Peak Concentration (h) |
| Liver | High | 0.5 - 1 |
| Spleen | Moderate | Not specified |
| Lung | Moderate | Not specified |
| Heart | Moderate | Not specified |
| Kidney | Moderate | Not specified |
| Brain | Not Detected | Not Applicable |
This table is based on data for glycycoumarin and is intended to be illustrative of a potential distribution pattern for a compound like this compound. Specific values for this compound are not available.
Metabolic Fate and Enzyme Interactions in Preclinical Biological Matrices
The metabolism of flavonoids is a complex process, primarily occurring in the liver and involving both Phase I and Phase II enzymatic reactions. In vitro studies using liver microsomes from various species, including rats and humans, have been instrumental in elucidating these pathways for flavonoids from licorice. researchgate.netresearchgate.net
Phase I metabolism of flavonoids often involves hydroxylation, mediated by cytochrome P450 (CYP) enzymes. frontiersin.org For instance, the metabolism of isoliquiritigenin (B1662430) in human liver microsomes leads to several hydroxylated metabolites. researchgate.net The prenyl group itself can be a site of metabolic activity, including hydroxylation. nih.govacs.org
Phase II metabolism, which involves the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion, is a major metabolic route. Glucuronidation is a common pathway for many licorice flavonoids. frontiersin.orgnih.gov Studies on glycycoumarin have shown that it is rapidly transformed into its conjugated glucuronidated metabolites after administration. nih.gov Similarly, in vitro metabolism studies of liquiritigenin (B1674857) with rat liver microsomes identified glucuronide conjugates. researchgate.netnih.gov
The specific enzymes involved in the metabolism of this compound have not been identified, but based on data from similar compounds, it is likely metabolized by various CYP450 isoforms and UDP-glucuronosyltransferases (UGTs). frontiersin.org
Table 2: Potential Metabolic Pathways for this compound Based on Related Flavonoids
| Metabolic Phase | Reaction Type | Potential Enzymes Involved | Expected Metabolites |
| Phase I | Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated this compound |
| Phase I | Epoxidation (of prenyl group) | Cytochrome P450 (CYP) enzymes | Epoxidized this compound |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide, Hydroxylated this compound-glucuronide |
| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate |
This table represents a hypothetical metabolic scheme for this compound based on known metabolic pathways of other licorice flavonoids.
Excretion Pathways in Model Organisms
The excretion of flavonoids and their metabolites occurs through various routes, primarily via urine and feces. Following their metabolism in the liver, the more water-soluble conjugated metabolites are transported back into the bloodstream to be filtered by the kidneys and excreted in the urine, or they are secreted into the bile and eliminated in the feces. nih.gov
For glycycoumarin in rats, urinary excretion of the parent compound was found to be a minor pathway. nih.gov A very small percentage of the administered dose was recovered in the urine as both the free and total (free + glucuronidated) forms. nih.gov Biliary excretion of the parent compound was also minimal. nih.gov These findings suggest that for some licorice flavonoids, the metabolites are the primary forms excreted and that biliary excretion of these metabolites could be a significant elimination route. The presence of compound-colored stool in rats administered high doses of a Glycyrrhiza extract also points towards excretion of the compound or its metabolites via the feces. mdpi.com
Structure Activity Relationship Sar Studies
Correlation of Chemical Structure with Molecular Target Engagement
The biological activity of Gancaonin H is intrinsically linked to its ability to bind with specific molecular targets. Molecular docking and network pharmacology studies have provided insights into these interactions, revealing a high binding affinity for several key proteins. The core isoflavone (B191592) skeleton of this compound, a type of flavonoid, serves as the fundamental scaffold for these interactions.
Research has demonstrated that this compound effectively engages with multiple molecular targets. nih.gov A molecular docking analysis identified that this compound exhibits a high binding activity with crucial protein targets such as Albumin (ALB), Mitogen-activated protein kinase 1 (MAPK1), and Caspase-3 (CASP3). nih.gov The engagement with these targets is thought to be central to its biological effects. For instance, the interaction with MAPK1, a key component in cellular signaling, suggests a role in regulating processes like cell proliferation and inflammation. The binding to CASP3, a critical executioner in apoptosis, points towards an ability to modulate programmed cell death pathways.
| Target Protein | Predicted Interaction with this compound | Potential Biological Implication |
| MAPK1 | High binding affinity observed in molecular docking simulations. nih.gov | Modulation of cellular signaling pathways related to inflammation and cell growth. |
| CASP3 | High binding affinity observed in molecular docking simulations. nih.gov | Regulation of apoptosis or programmed cell death. |
| ALB | High binding affinity observed in molecular docking simulations. nih.gov | Potential role in transport and distribution, influencing bioavailability. |
Influence of Substituent Modifications on Pathway Modulation
The modulation of cellular pathways by this compound is highly dependent on its specific pattern of chemical substituents. By comparing this compound to structurally related flavonoids, the influence of these modifications can be inferred. Prenylated flavonoids, like this compound, often show enhanced biological activity compared to their non-prenylated counterparts due to increased lipophilicity and better membrane interaction. nih.gov
The prenyl (3-methyl-2-butenyl) group is a particularly significant substituent. This hydrophobic chain can enhance the molecule's ability to penetrate cell membranes and can anchor the compound within the binding sites of target proteins. nih.gov The position and presence of this group can dramatically alter which signaling pathways are affected.
Studies on analogous compounds provide strong evidence for this principle. For example, Gancaonin N, a closely related prenylated isoflavone, has been shown to attenuate inflammatory responses by inhibiting the nuclear translocation of NF-κB p65 and downregulating the MAPK signaling pathway. nih.gov The structural differences between this compound and Gancaonin N, though subtle, are responsible for any variations in their potency and pathway specificity. Furthermore, flavonoids from Glycyrrhiza uralensis, the plant source of this compound, have been identified as modulators of the PI3K-Akt signaling pathway, which is vital for neuronal survival. nih.gov This suggests that the common flavonoid scaffold is key to interacting with this pathway, while specific substituents fine-tune the interaction.
| Compound | Core Structure | Key Substituents | Associated Pathway Modulation |
|---|---|---|---|
| This compound | Isoflavone | Prenyl group, Hydroxyl groups, Methoxy (B1213986) group nih.gov | Predicted to modulate MAPK and PI3K-Akt pathways. nih.govnih.gov |
| Gancaonin N | Isoflavone | Prenyl group, Multiple hydroxyl groups nih.gov | Inhibits NF-κB and MAPK signaling pathways. nih.gov |
| Gancaonin G | Isoflavone | Prenyl group, Hydroxyl group, Methoxy group nih.gov | Demonstrates antibacterial activity. medchemexpress.com |
Identification of Key Pharmacophore Elements for Biological Activity
A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity, describing the 3D arrangement of functional groups required for receptor binding. columbiaiop.ac.in Identifying the key pharmacophore elements of this compound is essential for understanding its interaction with biological targets and for designing new molecules with similar or enhanced activity.
The structure of this compound presents several critical pharmacophoric features:
Hydrogen Bond Acceptors/Donors: The hydroxyl (-OH) and methoxy (-OCH3) groups, as well as the carbonyl (C=O) group in the chromen-4-one ring, can form hydrogen bonds with amino acid residues in the binding pocket of a target protein. These interactions are often crucial for anchoring the ligand in the correct orientation for biological activity.
Aromatic Rings: The two aromatic rings in the isoflavone core can engage in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. These rings form the basic scaffold of the molecule.
Hydrophobic Group: The prenyl side chain provides a significant hydrophobic feature. This group can fit into hydrophobic pockets within the target protein, contributing significantly to the binding affinity and selectivity. nih.gov
The spatial relationship between these elements—the distances and angles between the hydrogen bond donors/acceptors, the hydrophobic center, and the aromatic rings—constitutes the specific pharmacophore of this compound. This unique 3D arrangement is what allows it to be recognized by and bind to its molecular targets. wustl.edu
| Pharmacophore Element | Structural Feature on this compound | Potential Role in Biological Activity |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Hydroxyl (-OH) groups, Methoxy (-OCH3) group, Carbonyl (C=O) group | Forms directional bonds with target protein residues, ensuring specific orientation and affinity. |
| Aromatic Ring | Benzene (B151609) and pyran-derived rings of the isoflavone core | Participates in π-π stacking and hydrophobic interactions, contributing to binding stability. |
| Hydrophobic Feature | Prenyl (3-methyl-2-butenyl) side chain | Occupies hydrophobic pockets in the target, enhancing binding affinity and cell membrane interaction. nih.gov |
Computational Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com QSAR models are mathematical equations that predict the activity of new or untested compounds based on their physicochemical properties, known as molecular descriptors. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the efficient in silico screening and optimization of potential drug candidates. mdpi.comnih.gov
While a specific QSAR model for this compound is not publicly detailed, the methodology can be described. To develop a QSAR model for a series of this compound analogs, the following steps would be taken:
Data Set Compilation: A training set of structurally related flavonoids (including this compound) with experimentally determined biological activities (e.g., IC₅₀ values against MAPK1) would be assembled.
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate a mathematical equation that links the descriptors to the observed biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. researchgate.net
Once a validated QSAR model is established, it can be used to predict the biological activity of novel, computationally designed ligands. cresset-group.com By systematically modifying the structure of this compound in silico—for example, by changing the position of the prenyl group, adding or removing hydroxyl groups, or altering the isoflavone core—researchers can use the QSAR model to prioritize the synthesis of new compounds with the highest predicted potency. This iterative process of computational design and activity prediction significantly accelerates the discovery of optimized lead compounds.
Future Directions and Research Opportunities
Elucidation of Novel Molecular Targets and Signaling Cascades
Current understanding of Gancaonin H's molecular interactions is predominantly based on in silico network pharmacology and molecular docking studies. These computational methods predict potential protein targets and associated signaling pathways but require experimental validation. For instance, this compound has been identified as a potential active component in traditional herbal formulas studied for conditions like menopausal syndrome, Alzheimer's disease, and primary immune thrombocytopenia. nih.govaging-us.comscispace.com
Network pharmacology analyses suggest that the therapeutic effects of these complex mixtures may be partly attributable to the modulation of key signaling pathways, including the PI3K-Akt and MAPK signaling pathways. nih.govaging-us.com A molecular docking study investigating compounds from Glycyrrhiza uralensis for polycystic ovary syndrome (PCOS) identified the androgen receptor as a potential direct target for this compound, suggesting a role in hormone-related pathologies. rasayanjournal.co.in
Future research must prioritize the experimental validation of these predicted targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and affinity purification-mass spectrometry can confirm direct binding interactions between this compound and candidate proteins. Subsequent cell-based reporter assays and Western blot analyses are needed to confirm whether this compound modulates the activity of pathways like PI3K-Akt, MAPK, and NF-κB, as has been demonstrated for the related compound Gancaonin N. researchgate.netnih.gov Unraveling these specific molecular interactions is a critical step toward understanding its pharmacological profile.
Application of Omics Technologies for Comprehensive Mechanistic Insights
Omics technologies, which permit the large-scale study of biological molecules, offer a powerful, unbiased approach to uncovering the mechanisms of action of natural products. nih.govmdpi.com Technologies such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a holistic view of the cellular response to this compound treatment, revealing changes in gene expression, protein abundance, and metabolic profiles. nih.gov
While metabolomics studies have successfully identified this compound as a chemical marker in different parts of licorice and have been used to differentiate samples from various geographical origins, these studies have not yet been applied to detail its specific downstream biological effects. nih.gov Future research should employ a multi-omics strategy to gain comprehensive mechanistic insights. For example, treating relevant cell models (e.g., neuronal cells, immune cells, or cancer cells) with this compound and performing differential transcriptomic and proteomic analyses could reveal novel, unanticipated pathways affected by the compound. nih.govnih.gov This approach moves beyond hypothesis-driven validation of predicted targets and allows for the discovery of the "unknown unknowns," providing a more complete picture of the compound's cellular impact. nih.gov
Rational Design of this compound-Derived Probes for Biological Research
To fully investigate the function and behavior of this compound in a biological system, the development of specialized chemical probes is essential. nih.gov Chemical probes are molecules derived from a parent compound that have been modified to allow for visualization or target identification, without losing the original bioactivity. mdpi.comnih.gov Common modifications include the attachment of a fluorescent reporter group (for microscopy) or a reactive group for covalent labeling of target proteins (for affinity-based proteomics). drugtargetreview.commdpi.com
Currently, there are no reported this compound-derived probes. A significant future opportunity lies in the rational design and synthesis of such tools. For example, a fluorescently tagged this compound could be used to track its uptake, subcellular localization, and clearance in living cells via fluorescence microscopy. nih.gov An affinity-based probe, perhaps incorporating a biotin (B1667282) tag or a clickable alkyne group, would enable the direct identification of its binding partners within the cellular proteome. The creation of these molecular tools would be a major technological advance, facilitating more precise and dynamic studies of this compound's molecular targets and biological functions. mdpi.com
Exploration of Intercompound Synergistic and Antagonistic Interactions in Complex Mixtures
This compound is a component of licorice root, a botanical that contains hundreds of distinct phytochemicals, including numerous flavonoids and triterpenoids. acs.org The biological effect of a whole plant extract often results from the complex interplay between its many constituents. mdpi.com These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic, where compounds inhibit each other's effects. nih.govarxiv.org
While this compound has been identified as a potential active ingredient in various herbal formulas, its activity has primarily been considered in isolation. scispace.com It is crucial for future research to investigate how this compound interacts with other co-occurring compounds from licorice, such as Glycyrrhizol A, Licochalcone B, and various triterpenoid (B12794562) saponins. nih.govscispace.com Studies could involve testing binary or more complex combinations of purified compounds in relevant bioassays to map these interactions. Understanding whether the effects of this compound are enhanced or diminished by other licorice phenolics is vital for predicting its efficacy in the context of a whole extract and for the rational design of potent herbal formulations. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and identifying Gancaonin H from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural identification employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Validation requires comparison with published spectral data or authentic standards .
- Experimental Design Tip : Use orthogonal methods (e.g., TLC and HPLC) to confirm purity. For reproducibility, document solvent ratios, column packing materials, and elution gradients in detail .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) principles. Test pH ranges (3–9) and temperatures (4°C–40°C) over time points (0, 7, 14, 30 days). Quantify degradation products via HPLC and validate with kinetic modeling (e.g., Arrhenius equation) .
- Data Analysis : Report degradation rates (k), half-life (t½), and confidence intervals. Address uncertainties by repeating assays in triplicate and using control samples .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
Meta-Analysis : Compare studies for variables like cell passage number, culture conditions, and assay protocols (e.g., MTT vs. resazurin).
Sensitivity Analysis : Test this compound across multiple cell lines under standardized conditions.
Mechanistic Profiling : Use transcriptomics or proteomics to identify cell-specific signaling pathways .
- Critical Consideration : Report effect sizes (e.g., Cohen’s d) and adjust for batch effects or confounding variables (e.g., serum concentration) .
Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
Scaffold Modification : Use semi-synthetic approaches (e.g., acetylation, glycosylation) guided by computational docking (AutoDock Vina).
Analytical Validation : Confirm derivative structures via XRD (single-crystal) and LC-MS/MS.
Biological Testing : Prioritize derivatives with >80% purity and test in dose-response assays (IC₅₀ determination) .
- Data Interpretation : Use ANOVA to compare bioactivity across derivatives. Address synthetic yield variability by optimizing reaction kinetics (e.g., catalyst loading) .
Q. What experimental frameworks validate this compound’s mechanism of action in vivo while minimizing off-target effects?
- Methodological Answer :
Animal Models : Use knockout/transgenic models to confirm target specificity (e.g., CRISPR-Cas9).
Pharmacokinetics : Measure plasma concentrations (LC-MS/MS) and tissue distribution.
Omics Integration : Pair RNA-seq with pathway enrichment analysis (KEGG, GO) to identify secondary targets .
- Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies. Include sham-operated controls and power analysis for sample size justification .
Methodological Frameworks
Q. How to formulate a PICOT-compliant research question for clinical studies involving this compound?
- Framework :
- P (Population): Adults with chronic inflammation.
- I (Intervention): Oral this compound (50 mg/day).
- C (Comparison): Placebo or standard anti-inflammatory drug.
- O (Outcome): Reduction in CRP levels (mg/L).
- T (Time): 12 weeks.
Q. What statistical approaches address missing data in longitudinal studies of this compound’s therapeutic effects?
- Solutions :
- Imputation : Use multiple imputation by chained equations (MICE) for <20% missing data.
- Sensitivity Analysis : Compare complete-case vs. imputed datasets.
- Reporting : Disclose missing data patterns and justify exclusion criteria .
Data Reproducibility and Ethics
Q. How to ensure reproducibility in this compound research while adhering to open science principles?
- Guidelines :
Data Sharing : Deposit raw spectra, chromatograms, and code in repositories (e.g., Zenodo, GitHub).
Protocol Registration : Pre-register methods on platforms like protocols.io .
Collaboration : Invite independent labs to validate key findings .
Q. What ethical considerations apply when designing questionnaires for patient-reported outcomes in this compound trials?
- Best Practices :
Anonymity : Avoid collecting identifiable data (e.g., IP addresses).
Informed Consent : Provide lay-language summaries of risks/benefits.
Data Storage : Use encrypted, password-protected databases with access logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
